molecular formula C14H13NO4 B3142674 4-(morpholin-4-yl)-2-oxo-2H-chromene-3-carbaldehyde CAS No. 51070-24-7

4-(morpholin-4-yl)-2-oxo-2H-chromene-3-carbaldehyde

Cat. No. B3142674
CAS RN: 51070-24-7
M. Wt: 259.26 g/mol
InChI Key: YUNLPRNSZMKFIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with arylsulfonyl azides . A strategy was proposed for the synthesis of 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides, as well as previously unknown 2-thiocarbamoylacetimidamides . The key step in the route of synthesis was the interaction of active methylene compounds, containing both amidine and thioamide groups, with arylsulfonyl azides .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectroscopic techniques. For example, the IR spectrum of a related compound showed peaks at 3184 cm-1 (NH), 2990 cm-1 (Ar), and 2852 cm-1 (CH2) . The 1H NMR spectrum (400 MHz) and 13C NMR spectrum (100 MHz) also provided valuable information about the structure .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, in the case of reactions between dimorpholine derivatives of 2-thiocarbamoylacetimidamides and arylsulfonyl azides, diazo transfer did not occur. Instead, a new process was observed, producing the target molecules in one synthetic step via the formation of a triazene intermediate and the elimination of ammonia .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the dipole moment (μ), the polarizability (α), and the first order hyperpolarizability (β) of a related compound were calculated .

Safety and Hazards

The safety data sheet for a related compound, (4-Morpholin-4-yl-phenyl)-methanol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on this compound could involve further exploration of its potential therapeutic applications, given the bioactivity of similar compounds . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could provide valuable insights.

properties

IUPAC Name

4-morpholin-4-yl-2-oxochromene-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c16-9-11-13(15-5-7-18-8-6-15)10-3-1-2-4-12(10)19-14(11)17/h1-4,9H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNLPRNSZMKFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=O)OC3=CC=CC=C32)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(morpholin-4-yl)-2-oxo-2H-chromene-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4-(morpholin-4-yl)-2-oxo-2H-chromene-3-carbaldehyde
Reactant of Route 3
Reactant of Route 3
4-(morpholin-4-yl)-2-oxo-2H-chromene-3-carbaldehyde
Reactant of Route 4
Reactant of Route 4
4-(morpholin-4-yl)-2-oxo-2H-chromene-3-carbaldehyde
Reactant of Route 5
Reactant of Route 5
4-(morpholin-4-yl)-2-oxo-2H-chromene-3-carbaldehyde
Reactant of Route 6
Reactant of Route 6
4-(morpholin-4-yl)-2-oxo-2H-chromene-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.